4-Chloro-7-(methylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-(methylsulfonyl)quinoline is an organic compound with the molecular formula C10H8ClNO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(methylsulfonyl)quinoline can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated quinoline derivatives.
Scientific Research Applications
4-Chloro-7-(methylsulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(methylsulfonyl)quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
7-Chloro-4-aminoquinoline: Contains an amino group instead of a methylsulfonyl group, leading to different reactivity and applications.
4-Chloro-6-(methylsulfonyl)quinoline: Similar structure but with the methylsulfonyl group at a different position, affecting its chemical properties and reactivity.
Uniqueness
4-Chloro-7-(methylsulfonyl)quinoline is unique due to the presence of both a chloro and a methylsulfonyl group on the quinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H8ClNO2S |
---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
4-chloro-7-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 |
InChI Key |
RYBVSLSFFDDLJY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.